

Spectroscopic characterization of N-Phenyl-p-phenylenediamine

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Compound of Interest

Compound Name: **N-Phenyl-p-phenylenediamine**

Cat. No.: **B046282**

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An In-depth Technical Guide on the Spectroscopic Characterization of **N-Phenyl-p-phenylenediamine**

Introduction

N-Phenyl-p-phenylenediamine (NPPD), also known as 4-aminodiphenylamine, is an aromatic amine of significant industrial importance. It serves as a crucial intermediate in the synthesis of antioxidants, antiozonants (particularly for the rubber industry), hair dyes, and as a component in various polymerization processes. Given its widespread application and the potential for human and environmental exposure, a thorough understanding of its chemical properties is paramount. Spectroscopic analysis provides the foundational data for structural elucidation, purity assessment, and quantitative analysis.

This technical guide offers a comprehensive overview of the spectroscopic characterization of **N-Phenyl-p-phenylenediamine**. It details the data obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). This document is intended for researchers, chemists, and quality control professionals who require a detailed understanding of the spectroscopic signatures of NPPD.

Spectroscopic Data Summary

The following sections and tables summarize the key quantitative data derived from the spectroscopic analysis of **N-Phenyl-p-phenylenediamine**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of NPPD is characterized by distinct absorption bands corresponding to N-H, C-N, and aromatic C-H and C=C vibrations.

Table 1: Key FT-IR Peak Assignments for **N-Phenyl-p-phenylenediamine**

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Reference
3498, 3450	Asymmetric & Symmetric N-H Stretch	Primary Amine (-NH ₂)	[1]
~3360	N-H Stretch	Secondary Amine (-NH-)	[2]
3000-3150	C-H Stretch	Aromatic Ring	[3]
~1605	N-H Bending (Scissoring)	Primary Amine (-NH ₂)	[1][2]
1490-1509	C=C Stretch	Aromatic Ring	[4]
1250-1335	C-N Stretch	Aromatic Amine	[2]
665-910	N-H Wag	Primary & Secondary Amines	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum identifies the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

Table 2: ¹H NMR Spectral Data for **N-Phenyl-p-phenylenediamine**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Reference
6.5 - 7.2	Multiplet	9H	Aromatic Protons (C ₆ H ₅ and C ₆ H ₄)	[5]
~5.4	Singlet	1H	Secondary Amine Proton (-NH-)	
~3.6	Singlet	2H	Primary Amine Protons (-NH ₂)	

Note: Chemical shifts are solvent-dependent. The values presented are typical ranges. The amine protons (-NH and -NH₂) are often broad and may exchange with D₂O.

Table 3: ¹³C NMR Spectral Data for **N-Phenyl-p-phenylenediamine**

Chemical Shift (δ, ppm)	Assignment	Reference
110 - 150	Aromatic Carbons	[6][7]

Note: Specific peak assignments within the aromatic region require advanced 2D NMR techniques or comparison with predicted spectra. The carbons attached to nitrogen atoms are typically found in the downfield portion of this range.[7]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns. For NPPD, the molecular formula is C₁₂H₁₂N₂ with an exact mass of approximately 184.10 g/mol .[8][9]

Table 4: Key Mass Spectrometry Data for **N-Phenyl-p-phenylenediamine**

m/z (Mass-to-Charge Ratio)	Interpretation	Reference
184	Molecular Ion $[M]^+$	[9]
183	$[M-H]^+$	[10]
92	$[C_6H_5NH]^+$ fragment	[11]

Note: The presence of two nitrogen atoms results in an even nominal molecular weight, consistent with the Nitrogen Rule.[\[10\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like NPPD exhibit characteristic absorptions in the UV region due to $\pi \rightarrow \pi^*$ transitions.

Table 5: UV-Vis Absorption Maxima for **N-Phenyl-p-phenylenediamine**

Wavelength (λ_{max} , nm)	Solvent	Reference
~285	Acidic Mobile Phase	[12]

Note: The exact position and intensity of absorption bands can be influenced by the solvent's polarity and pH.[\[12\]](#)[\[13\]](#)

Experimental Workflows and Logical Relationships

Visualizing the experimental process ensures clarity and reproducibility. The following diagrams illustrate the overall workflow for spectroscopic characterization.

Overall Spectroscopic Characterization Workflow for NPPD

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Caption: General workflow for the spectroscopic characterization of NPPD.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for acquiring the spectroscopic data for **N-Phenyl-p-phenylenediamine**.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

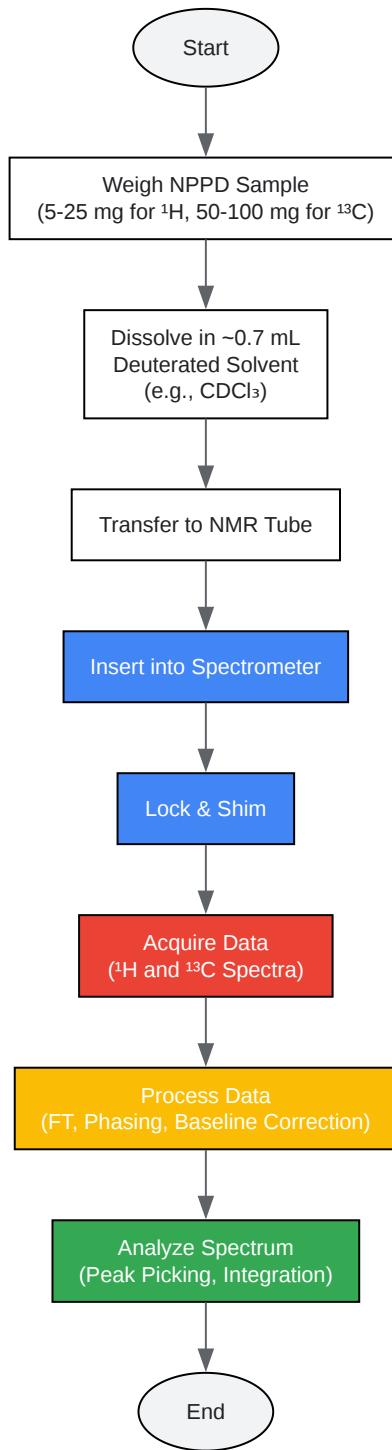
- Instrument Preparation: Ensure the FT-IR spectrometer and ATR crystal (e.g., diamond or germanium) are clean. Run a background spectrum of the empty ATR crystal to subtract atmospheric H_2O and CO_2 signals.[3]
- Sample Preparation: Place a small amount (a few milligrams) of solid NPPD powder directly onto the center of the ATR crystal, ensuring complete coverage.[3]
- Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400 \text{ cm}^{-1}$.[14]
- Data Processing: The software will automatically perform the background subtraction. Process the resulting spectrum to identify and label the wavenumbers of key absorption peaks.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[15]

NMR Spectroscopy Protocol (^1H and ^{13}C)

- Sample Preparation: Accurately weigh 5-25 mg of NPPD for ^1H NMR or 50-100 mg for ^{13}C NMR.[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d_6) in a clean, dry NMR tube.[6] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[6]

- ^1H NMR Data Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves a 30-90° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.[6]
- ^{13}C NMR Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 128 to 1024 or more) and a longer acquisition time are required to achieve an adequate signal-to-noise ratio.[6]
- Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent signal.[6] Integrate the peaks in the ^1H spectrum to determine proton ratios.

NMR Sample Preparation and Analysis Workflow

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Caption: Step-by-step workflow for NMR analysis.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a stock solution of NPPD at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[16] Perform a serial dilution of this stock solution with the same solvent to a final concentration of 1-10 µg/mL.[16] The final solution must be free of any particulate matter; filter if necessary.[16]
- Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy (typically within 5 ppm).[17]
- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode. A full scan is typically performed over a mass range of m/z 50-500. For structural information, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 184) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.[17][18]
- Data Processing: Analyze the full scan spectrum to identify the molecular ion peak. Examine the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.

UV-Vis Spectroscopy Protocol

- Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes for stable output.
- Sample Preparation: Prepare a stock solution of NPPD in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). Dilute this stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law.
- Data Acquisition: Fill a quartz cuvette with the pure solvent to be used as the blank. Record a baseline spectrum. Rinse the cuvette with the sample solution, then fill it with the sample solution. Place the cuvette in the sample holder. Scan the sample over a wavelength range of approximately 200-700 nm.[19]

- Data Processing: The instrument software will automatically subtract the baseline from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λ_{max}).[20]

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